4-amino-2-methoxy-N-methylbenzene-1-sulfonamide

Beschreibung

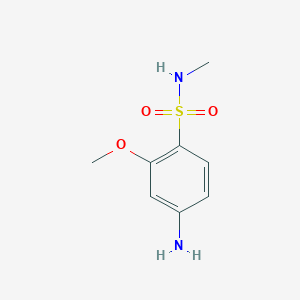

4-Amino-2-methoxy-N-methylbenzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with an amino group (-NH2) at position 4, a methoxy group (-OCH3) at position 2, and a methylated sulfonamide (-SO2NCH3) at position 1. While precise physicochemical data are sparse in the provided evidence, its molecular formula is inferred as C8H11N2O3S (calculated molecular weight: 215.25 g/mol). Sulfonamides are renowned for their bioactivity, particularly in antimicrobial and pharmacological applications, making structural analogs of this compound significant for research .

Eigenschaften

IUPAC Name |

4-amino-2-methoxy-N-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3S/c1-10-14(11,12)8-4-3-6(9)5-7(8)13-2/h3-5,10H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGXLWAXAUSOKJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=C(C=C(C=C1)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1094904-92-3 | |

| Record name | 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Method Overview

- Starting Material: 4-nitro-N-methylbenzene sulfonamide (or closely related nitro-substituted sulfonamide)

- Reducing Agent: Hydrazine hydrate (typically 80% aqueous solution)

- Solvent: Water or alcohols such as ethanol, methanol, or Virahol (a commercial solvent)

- Catalyst: Raney Nickel (Ra-Ni) in some protocols

- Reaction Conditions:

- Temperature range: 25–100 °C (often optimized around 60–88 °C)

- Reaction time: 2–8 hours depending on conditions

- Additives: Sodium hydroxide is added in some protocols to maintain alkaline conditions and improve reduction efficiency

Reaction Scheme and Conditions

| Component | Mass Ratio (relative to nitro compound) | Notes |

|---|---|---|

| 4-nitro-N-methylbenzene sulfonamide | 1 | Starting material |

| Sodium hydroxide | 0.3 – 0.5 | Added in aqueous solvent systems |

| Hydrazine hydrate (80%) | 0.25 – 0.35 (or up to 3 in some cases) | Reducing agent |

| Water or alcohol solvent | 3 – 10 | Solvent medium |

| Raney Nickel (catalyst) | 0.1 – 1 | Used in alcohol solvent systems |

Procedure Highlights

- Mix the nitro sulfonamide, hydrazine hydrate, sodium hydroxide (if aqueous solvent), and solvent.

- Stir the mixture and heat to the target temperature (often 60 °C).

- Maintain reaction for several hours (4–8 h).

- Cool the reaction mixture, filter the product, wash the filter cake with water or solvent, and dry to obtain the amine sulfonamide.

- Yields reported are high, typically above 90%, with purity exceeding 98% by chemical analysis.

Advantages of Hydrazine Hydrate Reduction

- High yield (>92%)

- Mild reaction conditions

- Low cost and easy recovery of reagents

- Environmentally benign byproducts (mainly nitrogen gas)

- Suitable for industrial scale production

Example Data from Patent CN102351754A

| Parameter | Value/Range |

|---|---|

| Reaction temperature | 25–100 °C (optimal 60–88 °C) |

| Reaction time | 4–8 hours |

| Yield | Up to 97.1% |

| Product purity | ~98.2% (chemical analysis) |

| Solvent | Water or ethanol/methanol |

| Catalyst (if used) | Raney Nickel |

This method is well-documented in Chinese patent CN102351754A, which emphasizes the use of hydrazine hydrate as a cost-effective and efficient reducing agent compared to traditional PdO/C catalytic hydrogenation, which is more expensive and prone to catalyst poisoning.

Sulfonamide Formation via Reaction of Sulfonyl Chlorides with Amines

Another general approach to preparing sulfonamide derivatives, including related compounds, involves the reaction of sulfonyl chlorides with appropriate amines.

Method Overview

- Starting Materials: 4-methylbenzenesulfonyl chloride or analogous sulfonyl chlorides

- Amine: Primary amines such as methylamine or substituted amines

- Solvent: Tetrahydrofuran (THF), ethanol, or aqueous mixtures

- Base: Potassium carbonate or sodium hydroxide to neutralize HCl formed during reaction

- Reaction Conditions: Room temperature to mild heating, typically 24 hours

Reaction Scheme

- Sulfonyl chloride reacts with the amine in the presence of a base to form the sulfonamide.

- The base scavenges HCl, driving the reaction forward.

- The product is isolated by extraction, washing, and drying.

Notes on Efficiency and Environmental Impact

- Use of potassium carbonate results in higher yields with moderate reaction times.

- Sodium hydroxide offers shorter reaction times but may slightly reduce yield.

- The method is considered environmentally benign due to mild conditions and aqueous base use.

Example Data

| Parameter | Value/Range |

|---|---|

| Reaction temperature | Room temperature (approx. 25 °C) |

| Reaction time | 24 hours |

| Base | K2CO3 or NaOH |

| Solvent | THF/water mixture |

| Yield | High (not specified for this exact compound) |

This method is widely used for preparing sulfonamide derivatives and has been applied to synthesize N-benzyl-4-methylbenzenesulfonamide derivatives, which are structurally related compounds.

Reductive Amination and Coupling Approaches for Related Sulfonamide Derivatives

For more complex sulfonamide derivatives, including those with additional substituents like methoxy groups, reductive amination and Buchwald–Hartwig coupling have been employed.

Reductive Amination

- Involves condensation of 4-aminobenzenesulfonamide with substituted benzaldehydes (e.g., 2-hydroxy-3-methoxybenzaldehyde).

- Imine formation is followed by reduction using sodium borohydride.

- Requires careful control of reaction conditions to achieve good yields.

Buchwald–Hartwig Coupling

- Utilizes palladium-catalyzed amination of aryl bromides with benzyl amines.

- Enables introduction of various substituted benzyl groups onto sulfonamide nitrogen.

- Useful for synthesizing analogues with specific substitution patterns.

Application to this compound

- These methods are more relevant for derivatives and analogues rather than the direct preparation of the parent compound.

- They provide routes to diversify the sulfonamide structure for medicinal chemistry purposes.

Summary Table of Preparation Methods

Analyse Chemischer Reaktionen

Acylation and Alkylation Reactions

The primary amino group (-NH₂) at position 4 undergoes nucleophilic acylation and alkylation under mild conditions.

-

Acylation : Reacts with acetyl chloride in anhydrous tetrahydrofuran (THF) at 0–5°C to form 4-acetamido-2-methoxy-N-methylbenzene-1-sulfonamide (yield: 82–88%).

-

Alkylation : Reacts with benzyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C, yielding 4-(benzylamino)-2-methoxy-N-methylbenzene-1-sulfonamide (yield: 75%).

Table 1: Acylation and Alkylation Conditions

| Reaction Type | Reagent | Solvent | Base | Temp. (°C) | Yield (%) |

|---|---|---|---|---|---|

| Acylation | Acetyl chloride | THF | Pyridine | 0–5 | 82–88 |

| Alkylation | Benzyl bromide | DMF | K₂CO₃ | 60 | 75 |

Oxidation and Reduction

The amino group demonstrates redox sensitivity:

-

Oxidation : Treatment with hydrogen peroxide (H₂O₂) in acetic acid oxidizes the -NH₂ group to a nitroso (-NO) derivative.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces nitro precursors (e.g., 4-nitro-2-methoxy derivatives) to the final amino product during synthesis.

Condensation Reactions (Schiff Base Formation)

The amino group participates in condensation with aldehydes/ketones:

-

Reacts with benzaldehyde in ethanol under reflux (24 hours) to form 4-(benzylideneamino)-2-methoxy-N-methylbenzene-1-sulfonamide , confirmed by LC-MS (m/z: 347.2 [M+H]⁺) .

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide moiety (-SO₂NHR) undergoes substitution under SN1-like conditions:

-

Benzylation : Reacts with benzyl bromide in THF using K₂CO₃ as a base (90°C, 12 hours), forming N-benzyl-4-amino-2-methoxy-N-methylbenzene-1-sulfonamide (yield: 68%) . A proposed SN1-like mechanism involves benzylic carbocation formation (Figure 1).

Table 2: Substitution Reaction Parameters

| Substrate | Reagent | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| Sulfonamide | Benzyl bromide | THF | K₂CO₃ | 90 | 12 | 68 |

Catalytic Coupling Reactions

While direct evidence is limited, analogous sulfonamides participate in iron-catalyzed N═S coupling. For example:

-

Iron(III) chloride (FeCl₃) catalyzes coupling with sulfoxides at 90°C, forming sulfilimine derivatives (yield: ~70%) . Similar reactivity is plausible for 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide under optimized conditions.

Enzyme-Targeted Interactions

The sulfonamide group inhibits carbonic anhydrase isoforms (e.g., CA IX) via zinc-binding interactions.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C₈H₁₂N₂O₃S

- Molecular Weight : 216.25 g/mol

- CAS Number : 1094904-92-3

The compound features a sulfonamide group that plays a crucial role in its biological activity, particularly in enzyme inhibition.

Chemistry

4-Amino-2-methoxy-N-methylbenzene-1-sulfonamide is primarily utilized as an intermediate in organic synthesis. It serves as a building block for more complex molecules, facilitating the production of various derivatives with potential applications in pharmaceuticals and agrochemicals. The compound can undergo various chemical reactions, including oxidation and substitution, which are essential for synthesizing new compounds.

Biology

In biological research, this compound is investigated for its role in enzyme inhibition and protein interactions. Specifically, it has shown potential as an inhibitor of dihydropteroate synthase (DHPS), an enzyme critical for bacterial folate synthesis. By inhibiting DHPS, the compound disrupts bacterial growth, making it a candidate for antimicrobial applications.

Biological Activity Overview :

- Antimicrobial Activity : Effective against various bacterial strains by inhibiting DHPS.

- Anticancer Activity : Exhibits cytotoxicity against human cancer cell lines such as HeLa and MDA-MB-231, inducing apoptosis through intrinsic and extrinsic pathways.

Medicine

The medicinal applications of this compound are significant:

- Antimicrobial Agents : The compound's ability to inhibit bacterial growth has led to its exploration as a potential treatment for bacterial infections.

- Anti-inflammatory Properties : Some studies suggest that similar compounds exhibit anti-inflammatory effects, indicating potential applications in treating inflammatory diseases.

Anticancer Efficacy

Recent studies have highlighted the anticancer potential of this compound. For example:

| Compound | Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| Derivative A | HeLa | 4.62 | Apoptosis induction |

| Derivative B | MDA-MB-231 | 7.21 | Caspase activation |

| This Compound | AGS | Not specified | Antitumor activity |

These results underscore the importance of further research into its therapeutic applications against cancer.

Mechanistic Studies

The mechanism of action involves binding to specific enzymes, leading to their inhibition. For instance, studies have shown that the compound can induce significant apoptosis in cancer cell lines, evidenced by increased caspase activity.

Wirkmechanismus

The mechanism by which 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

Key structural analogs differ in substituent groups on the benzene ring or sulfonamide nitrogen, influencing their properties (Table 1).

Table 1: Structural and Molecular Comparison of Sulfonamide Derivatives

Physicochemical Properties

- Polarity and Solubility: The methoxy group in this compound enhances lipophilicity compared to the hydroxyethyl variant in , which is more hydrophilic due to its -OH group . The chloro substituent in ’s compound increases molecular weight and may reduce aqueous solubility but improve membrane permeability .

Biologische Aktivität

4-Amino-2-methoxy-N-methylbenzene-1-sulfonamide, commonly referred to as a derivative of sulfonamide, has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and specific case studies.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a methoxy-substituted aromatic ring, which is crucial for its biological activity. The general structure can be represented as follows:

This structure imparts unique properties that facilitate interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate biochemical pathways. Notably, it has shown potential as an inhibitor of carbonic anhydrases (CAs), which are critical in various physiological processes including acid-base balance and fluid secretion.

Enzyme Inhibition

Research indicates that sulfonamide derivatives can bind effectively to carbonic anhydrases, particularly isoforms CA I and CA II. Binding studies using fluorescent thermal shift assays have demonstrated that certain derivatives exhibit nanomolar affinities towards these enzymes, suggesting significant potential for therapeutic applications .

Biological Activity Overview

The biological activities of this compound include:

- Antitumor Activity : Preliminary studies suggest that this compound may exhibit antitumor properties against various cancer cell lines. For instance, it was shown to inhibit cell proliferation in HeLa cells .

- Antimicrobial Properties : Sulfonamide compounds are traditionally known for their antibacterial activity. However, the specific efficacy of this compound against bacterial strains requires further investigation.

- Antioxidant Activity : Some derivatives have demonstrated significant antioxidant properties, which could be beneficial in mitigating oxidative stress in biological systems .

Case Study 1: Antitumor Activity

In a study focused on the synthesis of novel sulfonamide derivatives, compounds similar to this compound were evaluated for their antitumor effects. The results indicated that while some compounds showed promise against mouse lymphoid leukemia, others exhibited negligible activity .

Case Study 2: Enzyme Inhibition

A series of experiments were conducted to assess the binding affinity of various sulfonamides to carbonic anhydrases. Compounds with structural similarities to this compound demonstrated enhanced binding affinities compared to traditional inhibitors, confirming the potential for developing more effective therapeutic agents .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related compounds:

| Compound | Antitumor Activity | Antimicrobial Activity | Carbonic Anhydrase Inhibition |

|---|---|---|---|

| This compound | Moderate | Needs further study | High |

| 4-Aminobenzenesulfonamide | High | Moderate | Moderate |

| Diazobenzenesulfonamides | High | High | Very High |

Q & A

Q. What are the optimal synthetic routes for 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide, and how can reaction conditions be controlled to maximize yield?

Methodological Answer: The synthesis typically involves sulfonation of a substituted benzene precursor followed by nucleophilic substitution to introduce the sulfonamide group. For example:

Sulfonation : React 2-methoxy-N-methylaniline with chlorosulfonic acid under anhydrous conditions to form the sulfonyl chloride intermediate.

Amination : Treat the intermediate with ammonia or methylamine in a polar aprotic solvent (e.g., DMF) at 0–5°C to avoid side reactions.

Purification : Use column chromatography with silica gel and a gradient of ethyl acetate/hexane to isolate the product.

Key factors include temperature control during sulfonation to prevent over-sulfonation and stoichiometric precision during amination .

Q. What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR can confirm the positions of the amino, methoxy, and methyl groups. For example, the methoxy proton signal appears as a singlet near δ 3.8–4.0 ppm.

- Mass Spectrometry (HRMS) : Determines molecular ion peaks (e.g., [M+H] at m/z 245.1) and fragments to validate the structure.

- FT-IR : Peaks at ~3300 cm (N-H stretch) and 1150–1250 cm (S=O symmetric/asymmetric stretches) confirm functional groups .

Advanced Research Questions

Q. How do structural modifications of this compound influence its biological activity, and what computational tools can predict these effects?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Replace the methoxy group with halogens (e.g., fluorine) to enhance membrane permeability or modify the methyl group on the sulfonamide nitrogen to alter steric effects.

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinity to enzyme targets (e.g., carbonic anhydrase). Density Functional Theory (DFT) calculations (Gaussian 09) can optimize geometries and electronic properties.

- Validation : Compare predictions with in vitro enzyme inhibition assays (e.g., fluorescence-based assays for IC determination) .

Q. How can researchers resolve contradictions in reported biological data for sulfonamide derivatives like this compound?

Methodological Answer:

- Assay Standardization : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and control for variables like pH, temperature, and solvent (DMSO concentration ≤0.1%).

- Meta-Analysis : Compare datasets using tools like PRISMA guidelines to identify outliers or methodological discrepancies.

- Reproducibility Testing : Replicate key experiments under identical conditions, focusing on purity verification (HPLC ≥98%) and stability studies (e.g., monitor degradation via LC-MS over 24 hours) .

Q. What strategies are effective for derivatizing this compound to enhance its pharmacokinetic properties?

Methodological Answer:

- Prodrug Design : Introduce acetyl or phosphate groups to the amino moiety to improve solubility. Hydrolyze in vivo via esterases.

- Lipidization : Attach alkyl chains (e.g., C12–C16) to the sulfonamide nitrogen to enhance blood-brain barrier penetration.

- Metabolic Stability : Use microsomal incubation assays (human liver microsomes) to identify metabolic hotspots and block them with fluorine substitutions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.